molecular formula C7H4Cl2N2S B098057 2-Amino-4,6-dichlorobenzothiazole CAS No. 16582-59-5

2-Amino-4,6-dichlorobenzothiazole

Cat. No. B098057
CAS RN: 16582-59-5
M. Wt: 219.09 g/mol
InChI Key: UZGRZSHGRZYCQV-UHFFFAOYSA-N
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Description

2-Amino-4,6-dichlorobenzothiazole is a chemical compound with the molecular formula C7H4Cl2N2S .


Synthesis Analysis

The synthesis of 2-Amino-4,6-dichlorobenzothiazole involves the cyclization of readily available 3,4-substituted anilines in the presence of KSCN and Br2. The reaction product is then acylated with chloroacetyl chloride . There are also other methods for the synthesis of 2-aminobenzothiazole derivatives which include both one-pot and multistep synthesis methods .


Molecular Structure Analysis

The molecular weight of 2-Amino-4,6-dichlorobenzothiazole is 219.09 .


Chemical Reactions Analysis

2-Amino-4,6-dichlorobenzothiazole is used as a reactant in the preparation of substituted 2-benzothiazolamines .


Physical And Chemical Properties Analysis

2-Amino-4,6-dichlorobenzothiazole is a white solid . It has a melting point of 253-255 °C and a predicted boiling point of 376.7±45.0 °C. The predicted density is 1.654±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

2-Amino-4,6-dichlorobenzothiazole is used in the synthesis of biologically active compounds. It is a key component in the design of these compounds due to its high biological and pharmacological activity . The synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .

Antiviral Applications

Compounds based on 2-aminobenzothiazole have shown significant antiviral properties. This has become especially relevant due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses .

Antimicrobial Applications

2-Amino-4,6-dichlorobenzothiazole derivatives have demonstrated antimicrobial properties, making them valuable in the development of new antimicrobial agents .

Anti-inflammatory Applications

These compounds have also shown anti-inflammatory properties, which can be useful in the treatment of various inflammatory conditions .

Antidiabetic Applications

2-Amino-4,6-dichlorobenzothiazole derivatives have been found to exhibit antidiabetic properties, making them potential candidates for the development of new antidiabetic drugs .

Anticonvulsant Applications

2-Amino-4,6-dichlorobenzothiazole is used as a reactant in the preparation of substituted 2-benzothiazolamines as sodium flux inhibitors for anticonvulsant activity .

Antitumor Applications

Compounds based on 2-aminobenzothiazole have shown antitumor effects, making them potential candidates for the development of new antitumor drugs .

Immunomodulatory Effects

2-Amino-4,6-dichlorobenzothiazole derivatives have demonstrated immunomodulatory effects, which can be useful in the treatment of various immune-related conditions .

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

4,6-dichloro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGRZSHGRZYCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937130
Record name 4,6-Dichloro-1,3-benzothiazol-2(3H)-imine
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Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788805
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Amino-4,6-dichlorobenzothiazole

CAS RN

16582-59-5, 61792-25-4
Record name 4,6-Dichloro-2-benzothiazolamine
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Record name 2-Benzothiazolamine, dichloro-
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Record name 16582-59-5
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Record name 2-Benzothiazolamine, dichloro-
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Record name 4,6-Dichloro-1,3-benzothiazol-2(3H)-imine
Source EPA DSSTox
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Record name Dichlorobenzothiazol-2-amine
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

197 g (1.23 mol) of bromine were slowly added dropwise, while cooling with ice, to a solution of 200 g (1.23 mol) of 2,4-dichloroaniline and 200 g (2.46 mol) of sodium thiocyanate in 1.5 1 of glacial acetic acid. Stirring was carried out for 16 hours at about 20° C., after which the solid was separated off and washed with 10% strength sodium hydroxide solution and water.
Quantity
197 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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